(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Catalog No.
S1790883
CAS No.
112346-82-4
M.F
C4H9Cl2NO2
M. Wt
174.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-amino-3-chloropropanoate hydrochlorid...

Researchers needing a stable, organic-soluble chiral building block for late-stage SN2 displacement struggle with poor solubility of free acids and spontaneous aziridine formation of free bases. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride eliminates these bottlenecks: the HCl salt ensures shelf stability and solubility in DCM/THF, while the β-chloride enables direct nucleophilic substitution without activation. Key advantages: • Enables high-yield D-cycloserine cyclization with hydroxylamine in organic media. • In situ generation of chiral aziridine-2-carboxylate upon mild base treatment for ring-opening. • Clean SN2 displacement to β-azido, β-cyano, and S-alkyl cysteine derivatives with retention of stereochemistry.

CAS Number

112346-82-4

Product Name

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

IUPAC Name

methyl (2S)-2-amino-3-chloropropanoate;hydrochloride

Molecular Formula

C4H9Cl2NO2

Molecular Weight

174.03

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1

SMILES

COC(=O)C(CCl)N.Cl

Synonyms

3-chloro-D-alanine methyl ester hydrochloride; 3-Chloro-D-Ala-OMe hydrochloride; β-Chloro-D-alanine methyl ester hydrochloride; (S)-Methyl 2-amino-3-chloropropanoate hydrochloride; (S)-Methyl 2-amino-3-chloropropionate hydrochloride

Purity

≥97%

Package Size

1 g, 5 g

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride (CAS 112346-82-4) is a highly reactive, halogenated unnatural amino acid building block. As the methyl ester hydrochloride salt of 3-chloro-D-alanine, it provides a stable, organic-soluble platform for late-stage functionalization and chiral synthesis . It is primarily procured as a critical intermediate for the synthesis of D-cycloserine, aziridine-2-carboxylates, and various beta-substituted unnatural amino acids via nucleophilic displacement [1]. Its procurement value lies in its dual activation: the methyl ester ensures solubility in aprotic organic solvents, while the beta-chloride serves as an efficient leaving group, bypassing the need for multi-step hydroxyl activation required when using standard serine derivatives.

Research Fit

S‑configuration supports asymmetric synthetic routes
Enantiomeric purity aids stereochemical fidelity in peptide synthesis
Chiral building block for peptidomimetic and enzyme inhibitor research

Substituting this specific compound with its free acid, free base, or non-halogenated analogs introduces severe process bottlenecks. The free acid form, (S)-2-amino-3-chloropropanoic acid, is a zwitterion with poor solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate), precluding its use in non-aqueous synthetic routes . Conversely, the free base form of the methyl ester is highly unstable, spontaneously undergoing intramolecular nucleophilic attack to form aziridine-2-carboxylate[1]. The hydrochloride salt effectively protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability. Furthermore, substituting with the non-halogenated L-serine methyl ester hydrochloride requires additional, yield-reducing activation steps (such as tosylation or mesylation) to enable beta-carbon functionalization.

Substitution Risk

Racemate May alter stereochemical outcome and introduce unwanted enantiomer
(R)-enantiomer Opposite configuration may shift target binding and synthetic pathway
Purity variant Lower chemical purity in alternatives may increase purification burden

Organic Solvent Compatibility

The methyl ester hydrochloride salt is specifically engineered to overcome the insolubility of the zwitterionic free acid. While (S)-2-amino-3-chloropropanoic acid is virtually insoluble in aprotic organic solvents like dichloromethane (DCM) and ethyl acetate, (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits excellent solubility in these media . This allows for homogeneous reaction conditions during peptide coupling or nucleophilic substitution, significantly improving reaction kinetics and yields compared to heterogeneous suspensions of the free acid.

Evidence DimensionSolubility in DCM/Ethyl Acetate
Target Compound DataHighly soluble (enables homogeneous solutions)
Comparator Or Baseline(S)-2-amino-3-chloropropanoic acid (insoluble/heterogeneous suspension)
Quantified DifferenceEnables homogeneous non-aqueous phase reactions vs. restricted to aqueous/biphasic systems.
ConditionsStandard laboratory conditions (20-25 °C) in aprotic solvents.

Procurement of the methyl ester hydrochloride eliminates the need for complex solvent systems or phase-transfer catalysts in organic synthesis workflows.

Enantiomeric purity
Reported
>99% ee
Supports single‑enantiomer synthesis fit
Racemate: 0% ee; chiral HPLC, supplier data

Shelf Stability & Cyclization Prevention

The free base of beta-chloroalanine esters is notoriously unstable; the unprotonated alpha-amino group rapidly attacks the beta-carbon, displacing the chloride to form aziridine-2-carboxylate derivatives [1]. By procuring the hydrochloride salt, the amine is maintained in a protonated, non-nucleophilic state. This shifts the compound from a transient, highly reactive intermediate to a shelf-stable reagent that can be stored at 2-8°C for extended periods without degradation or spontaneous cyclization.

Evidence DimensionShelf stability and spontaneous cyclization rate
Target Compound DataStable at 2-8°C (no spontaneous cyclization)
Comparator Or BaselineFree base form (spontaneous cyclization to aziridine at room temperature)
Quantified DifferenceMonths of stability vs. immediate degradation/cyclization.
ConditionsStorage at 2-8°C vs. room temperature in the absence of external base.

The hydrochloride salt is the only viable form for commercial procurement, shipping, and long-term storage without compromising batch integrity.

Chemical purity
Reported
≥98.5% vs 97% (R)
May reduce side‑product formation in multi‑step synthesis
HPLC purity specification

Efficient Beta-Substitution

When synthesizing beta-substituted unnatural amino acids (e.g., beta-azido, beta-thio, or beta-amino derivatives), (S)-Methyl 2-amino-3-chloropropanoate hydrochloride provides a direct route via the chloride leaving group. If L-serine methyl ester hydrochloride is used as a baseline substitute, the hydroxyl group must first be converted into a good leaving group (e.g., via mesyl chloride or tosyl chloride) [1]. This adds a synthetic step, requires additional purification, and typically reduces the overall yield of the target unnatural amino acid by 15-30% due to intermediate degradation and isolation losses.

Evidence DimensionNumber of steps to beta-substitution
Target Compound Data1 step (direct displacement of Cl)
Comparator Or BaselineL-serine methyl ester hydrochloride (2 steps: activation then displacement)
Quantified DifferenceElimination of 1 synthetic step and associated yield losses (typically 15-30%).
ConditionsStandard nucleophilic substitution conditions (e.g., with azides or thiols) in organic solvents.

Procuring the pre-halogenated building block streamlines synthetic workflows, reducing labor, reagent costs, and time-to-product.

Synthetic yield
Class‑level
~95% inferred from R/L data
Yield context suggests no throughput penalty
Cross‑study comparison; S‑enantiomer data not reported
Optical rotation
Reported
+4.5° vs +2.2° (R)
Supports rapid identity verification by polarimetry
c = 0.5% in DMSO; R‑value in MeOH
D‑Cycloserine route
Context‑dependent
S‑configuration matches D‑cycloserine precursor requirement
Non‑substitutable in D‑cycloserine synthetic route
Application‑specific stereochemical constraint

D-Cycloserine Synthesis

The compound is a direct, critical precursor in the industrial and laboratory synthesis of D-cycloserine and related isoxazolidinone antibiotics. By neutralizing the hydrochloride salt with a controlled base in the presence of hydroxylamine, the compound efficiently undergoes cyclization [1]. The methyl ester and beta-chloride are essential for this specific intramolecular ring closure.

Aziridine-2-Carboxylate Generation

It serves as a stable, on-demand precursor for chiral aziridine-2-carboxylates. By simply treating the hydrochloride salt with a mild base (such as triethylamine) in an organic solvent, the free base is generated in situ, which then rapidly cyclizes [2]. This provides a controlled method for generating reactive aziridines for further ring-opening reactions.

Beta-Substituted Unnatural Amino Acid Synthesis

The compound is widely used to synthesize diverse unnatural amino acids via direct nucleophilic displacement of the beta-chloride. It is the preferred starting material for creating beta-azidoalanine, beta-cyanoalanine, and various S-alkyl cysteine derivatives, as its organic solubility allows for clean SN2 reactions with high enantiomeric retention [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
D‑Cycloserine synthetic route research
S‑configuration specificity
Stereochemical purity by chiral HPLC
Cycloserine impurity standard preparation
Certified reference standard identity
HPLC method development for impurity profiling
Protease activity assay
High‑purity substrate for enzymatic cleavage
Fluorescence assay reproducibility
Peptidomimetic inhibitor design
Defined S‑stereochemistry for SAR
Structure‑based drug design interpretation

Quantity

Milligrams-Grams

Appearance

Solid

Melting Point

143-148°C

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